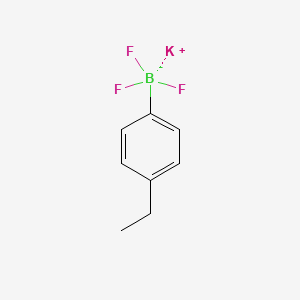

Potassium (4-ethylphenyl)trifluoroborate

Overview

Description

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The synthesis of potassium trifluoroborates often involves Suzuki–Miyaura-type reactions .Molecular Structure Analysis

The molecular formula of Potassium (4-ethylphenyl)trifluoroborate is C8H9BF3K. The InChI code is 1S/C8H9BF3O.K/c1-2-13-8-5-3-7 (4-6-8)9 (10,11)12;/h3-6H,2H2,1H3;/q-1;+1 .Chemical Reactions Analysis

Potassium trifluoroborates are used as potent boronic acid surrogates in Suzuki Cross-Coupling reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical And Chemical Properties Analysis

Potassium (4-ethylphenyl)trifluoroborate is a solid substance . It is soluble in water . The molecular weight of the compound is 212.06 g/mol.Scientific Research Applications

Synthesis of Difluoroboranes

Potassium (4-ethylphenyl)trifluoroborate serves as a precursor for the synthesis of difluoroboranes. These are highly reactive and unstable species that can be safely generated from potassium organotrifluoroborates by the addition of a strong Lewis base . This provides a stable route to these compounds, which are otherwise challenging to handle due to their reactivity.

Intermediates in Synthetic Pathways

This compound is used as an intermediate in various synthetic pathways. Its stability and solid crystalline form make it an easy reagent to handle, unlike some boronic acids or esters that can decompose or are difficult to purify . It is particularly useful in retrosynthetic pathways as a nucleophilic ‘R-group’ synthon.

Precursors for Ionic Liquids and Electrolytes

Potassium (4-ethylphenyl)trifluoroborate acts as a precursor for the creation of ionic liquids and electrolytes . These are essential in a wide range of applications, from battery technology to solvents in chemical reactions, due to their low volatility and high thermal stability.

Metal-Catalyzed Cross-Coupling Reactions

The compound is a valuable reagent for metal-catalyzed cross-coupling reactions . It is moisture- and air-stable, and compatible with strong oxidative conditions, making it a superior choice over other organoboron reagents like boronic acids and esters.

Epoxidation of Unsaturated Bonds

In the field of organic chemistry, potassium (4-ethylphenyl)trifluoroborate is used to epoxidize C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process is carried out with full conversion and selectivity, without degrading the boron functionality.

Carbon–Carbon Bond Forming Reactions

This compound is involved in a vast array of carbon–carbon bond-forming reactions. Its stability and reactivity make it a versatile coupling partner in these reactions, which are fundamental in the synthesis of complex organic molecules .

Carbon–Heteroatom Bond-Forming Processes

Potassium (4-ethylphenyl)trifluoroborate is also utilized in carbon–heteroatom bond-forming processes. These reactions are crucial for the synthesis of molecules that contain different atoms like nitrogen, oxygen, sulfur, etc., expanding the compound’s utility in creating a diverse range of chemical structures .

Mechanism of Action

Safety and Hazards

Future Directions

Potassium trifluoroborates, including Potassium (4-ethylphenyl)trifluoroborate, are gaining attention due to their stability and versatility in reactions . They are expected to find increasing use in various fields of research and industry. Further studies and advancements in their synthesis methods could lead to more efficient and diverse applications .

properties

IUPAC Name |

potassium;(4-ethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIINFZVJLVXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (4-ethylphenyl)trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)